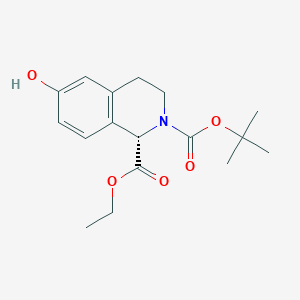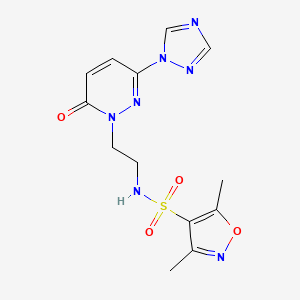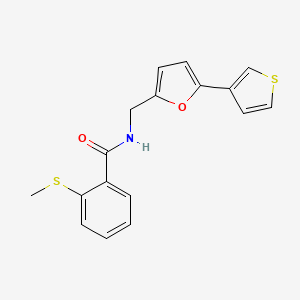
2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-O-tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate involves various strategies. One approach includes the direct reaction of the parent compound with tert-butyl-lithium, as well as cyclization reactions involving o-aminophenol with specific aldehydes . Another method employs tert-butyl nitrite as an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . Additionally, an improved synthesis with a modified Pictet-Spengler reaction has been described, yielding high enantiomeric excess and overall yield starting from D-tyrosine .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been used to determine the crystal and molecular structure of certain derivatives, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . These studies provide insights into the molecular conformation and stability of the synthesized compounds.
Chemical Reactions Analysis
The photooxidation of tert-butyl-containing compounds has been studied, with singlet oxygen ene reactions producing specific hydroperoxy derivatives . This reaction was confirmed through 1H-NMR studies and theoretical studies at the B3LyP/6311++G** level, suggesting a two-step mechanism with a low activation energy intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure analyses. The presence of tert-butyl groups and the specific substitution patterns on the isoquinoline core influence the physical properties, such as solubility and melting points. The intramolecular hydrogen bonding observed in the crystal structures suggests that these compounds may have unique chemical reactivity and stability profiles . The thermal properties, as well as the reactivity towards oxidants and light, have been explored to understand the behavior of these compounds under various conditions .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reagent Use
- Tert-butoxycarbonylation of Acidic Substrates : The compound has been used in the tert-butoxycarbonylation of acidic substrates like phenols, amine hydrochlorides, and carboxylic acids without bases, offering high yields and chemoselectivity under mild conditions (Saito & Takahata, 2009).
Synthesis of Heterocyclic Compounds
Furan Ring Formation : The compound is involved in the synthesis of furo[3,2-h]quinolones, a process rationalized by the Hard and Soft Acids and Bases principle. This synthesis pathway has potential for producing novel compounds with various applications, including medicinal chemistry (Fujita et al., 1997).
Synthesis of Schiff Base Compounds : It's used in the synthesis of Schiff base compounds, characterized using spectroscopic methods and X-ray crystallographic analysis. These compounds have potential applications in various fields, including materials science and pharmaceuticals (Çolak et al., 2021).
Analgesic and Spasmolytic Properties
- Analgesic and Spasmolytic Applications : Some derivatives of the compound exhibit analgesic and spasmolytic properties. This highlights its potential use in developing new therapeutic agents for pain management and muscle relaxation (Brossi et al., 1960).
Corrosion Inhibition
- Corrosion Inhibition in Carbon Steel : Derivatives of the compound have been evaluated as corrosion inhibitors for carbon steel in acidic solutions, demonstrating mixed-type inhibition and following Langmuir adsorption isotherm (Faydy et al., 2019).
Reaction with Electrophilic and Nucleophilic Reagents
- Chemical Transformations : The compound undergoes various chemical transformations, reacting with electrophilic and nucleophilic reagents. These reactions are important for synthesizing complex molecules with potential applications in drug development and materials science (Moskalenko & Boev, 2014).
Synthesis of Antibacterial Compounds
- Antibacterial Activity : Certain derivatives show weak antibacterial activity, which could be explored further for potential pharmaceutical applications (Ivashchenko et al., 2014).
Application in Organic Chemistry
- Organic Chemistry Reactions : The compound has been utilized in various organic chemistry reactions, such as in the synthesis of heterocyclic derivatives and in tandem nucleophilic addition and cyclization reactions. These reactions are crucial for the development of new organic compounds (Obika et al., 2007).
Eigenschaften
IUPAC Name |
2-O-tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-22-15(20)14-13-7-6-12(19)10-11(13)8-9-18(14)16(21)23-17(2,3)4/h6-7,10,14,19H,5,8-9H2,1-4H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPREPHTFMBXEI-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)
![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)


![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)



![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)
